molecular formula C26H21BrN2O4 B11681981 (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11681981
M. Wt: 505.4 g/mol
InChI Key: NPUDHSHXRSXJGG-OEAKJJBVSA-N
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Description

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a bromobenzyl group and a dimethylphenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea and an appropriate diketone.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrimidine intermediate.

    Formation of the Benzylidene Group: The benzylidene group is formed through an aldol condensation reaction between the pyrimidine intermediate and an appropriate aldehyde.

    Final Functionalization: The final compound is obtained by introducing the dimethylphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzyl alcohol or bromobenzyl aldehyde.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Bromobenzyl alcohol, bromobenzyl aldehyde.

    Reduction: Benzyl group derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21BrN2O4/c1-16-11-17(2)13-21(12-16)29-25(31)23(24(30)28-26(29)32)14-18-5-9-22(10-6-18)33-15-19-3-7-20(27)8-4-19/h3-14H,15H2,1-2H3,(H,28,30,32)/b23-14+

InChI Key

NPUDHSHXRSXJGG-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)C(=O)NC2=O)C

Origin of Product

United States

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